molecular formula C11H14O3 B3272458 1,3-Dioxane-4-methanol, 2-phenyl-, (4R)- CAS No. 566934-88-1

1,3-Dioxane-4-methanol, 2-phenyl-, (4R)-

Cat. No.: B3272458
CAS No.: 566934-88-1
M. Wt: 194.23 g/mol
InChI Key: OLFYATZNXPXIAY-NFJWQWPMSA-N
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Description

1,3-Dioxane-4-methanol, 2-phenyl-, (4R)- is a chemical compound characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions, a methanol group at the 4 position, and a phenyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dioxane-4-methanol, 2-phenyl-, (4R)- can be synthesized through the reaction of formaldehyde with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dioxane-4-methanol, 2-phenyl-, (4R)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4, chromium trioxide (CrO3) in pyridine.

    Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4.

    Substitution: Organolithium reagents, Grignard reagents.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dioxane-4-methanol, 2-phenyl-, (4R)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dioxane-4-methanol, 2-phenyl-, (4R)- involves its interaction with molecular targets through its functional groups. The methanol group can participate in hydrogen bonding, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological contexts.

Comparison with Similar Compounds

Uniqueness: 1,3-Dioxane-4-methanol, 2-phenyl-, (4R)- is unique due to the presence of both the methanol and phenyl groups, which confer distinct chemical and physical properties. These functional groups enhance its versatility in synthetic applications and potential biological activity compared to its simpler analogs.

Properties

IUPAC Name

[(4R)-2-phenyl-1,3-dioxan-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-8-10-6-7-13-11(14-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFYATZNXPXIAY-NFJWQWPMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1CO)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(O[C@H]1CO)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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